2-Methyl-2-azaspiro[3.3]heptan-6-amine
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Overview
Description
2-Methyl-2-azaspiro[3.3]heptan-6-amine is a chemical compound with the molecular formula C7H14N2. It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring, with a nitrogen atom incorporated into the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-azaspiro[3.3]heptan-6-amine typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a suitable amine with a cyclic ketone can lead to the formation of the spirocyclic amine. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of advanced technologies and equipment can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-azaspiro[3.3]heptan-6-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, making it suitable for different applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions may result in the formation of new spirocyclic derivatives .
Scientific Research Applications
2-Methyl-2-azaspiro[3.3]heptan-6-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 2-Methyl-2-azaspiro[3.3]heptan-6-amine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Methyl-2-azaspiro[33]heptan-6-amine can be compared with other similar spirocyclic compounds, such as 2-oxa-6-azaspiro[33]heptane and 2-thia-6-azaspiro[33]heptane These compounds share a similar spirocyclic core but differ in the heteroatoms present in the ring system
Properties
IUPAC Name |
2-methyl-2-azaspiro[3.3]heptan-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-7(5-9)2-6(8)3-7/h6H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVHCGQKTSXTSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CC(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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